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Compound of Interest

Compound Name: GLPG1837

Cat. No.: B607657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data supporting the use of

GLPG1837 in a triple combination therapy for cystic fibrosis (CF). It objectively assesses its

performance against other therapeutic alternatives, supported by available experimental data.

Introduction to GLPG1837 Triple Combination
Therapy
GLPG1837 is a potent CFTR potentiator designed to restore the function of the cystic fibrosis

transmembrane conductance regulator (CFTR) protein. In preclinical studies, GLPG1837 has

been evaluated as part of a triple combination therapy with two corrector molecules,

GLPG2222 (a C1 corrector) and GLPG2665 (a C2 corrector). This combination aims to

address the underlying molecular defects of the most common CF-causing mutation, F508del,

by improving the processing, trafficking, and gating of the CFTR protein.

The rationale for this triple combination is based on the distinct and complementary

mechanisms of its components:

GLPG2222 (C1 Corrector): Helps to correct the misfolded F508del-CFTR protein during its

synthesis, facilitating its proper folding.[1]

GLPG2665 (C2 Corrector): Acts via a different mechanism to further aid in the correction and

trafficking of the CFTR protein to the cell surface.[2][3]
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GLPG1837 (Potentiator): Once the corrected CFTR protein is at the cell surface, GLPG1837
works to increase the channel's opening probability, thereby enhancing chloride ion

transport.[4]

Comparative Preclinical Efficacy
Preclinical studies have demonstrated the potential of the GLPG1837-based triple combination

therapy in rescuing F508del-CFTR function. A key finding is its superior efficacy in restoring

chloride transport compared to the dual-combination therapy, Orkambi® (lumacaftor/ivacaftor).

Data Summary

Parameter

GLPG1837 Triple

Combination

(GLPG1837/GLPG2

222/GLPG2665)

Orkambi®

(lumacaftor/ivacaftor

)

Reference

Chloride Transport

Restoration (in

F508del homozygous

HBE cells)

Up to six-fold greater

than Orkambi®

Baseline for

comparison
[2][3]

F508del-CFTR

Function Restoration

(in vitro)

Consistently shown to

restore healthy activity

levels in HBE cells

- [3][5]

HBE: Human Bronchial Epithelial

Head-to-Head Comparison with Other Modulators
While direct preclinical comparisons with the triple combination therapy Trikafta®

(elexacaftor/tezacaftor/ivacaftor) are not readily available in the public domain, the following

table provides a comparison of GLPG1837 with the potentiator component of Trikafta, ivacaftor

(VX-770).
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Compound Mechanism
Potency

(EC50)
Efficacy Key Findings Reference

GLPG1837
CFTR

Potentiator

Varies by

mutation

Higher than

ivacaftor for

some

mutations

(e.g., G551D)

Shares a

common

binding site

with VX-770

and

demonstrates

a state-

dependent

binding

mechanism.

[4][6]

Ivacaftor (VX-

770)

CFTR

Potentiator

Varies by

mutation

Potent

potentiator

First-in-class

potentiator,

effective for

gating

mutations.

[4]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

YFP-Based Halide Assay
This high-throughput screening assay is used to measure CFTR-mediated halide transport in

cells.

Cell Lines: HEK293 or Fischer Rat Thyroid (FRT) cells co-transfected with the CFTR mutant

of interest and a halide-sensitive Yellow Fluorescent Protein (YFP).

Principle: The YFP fluorescence is quenched by iodide ions. The rate of fluorescence

quenching upon addition of an iodide-containing solution is proportional to the halide

transport through the CFTR channels at the cell surface.

Protocol:
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Seed transfected cells in 96-well plates.

Wash cells with a buffer containing chloride.

Add a solution containing a CFTR agonist (e.g., forskolin) to activate the channels.

Replace the chloride buffer with a buffer containing iodide.

Measure the rate of YFP fluorescence quenching over time using a fluorescence plate

reader.

The initial rate of quenching is used to determine CFTR channel activity.

Ussing Chamber Assay (Transepithelial Clamp Circuit -
TECC)
This electrophysiological technique measures ion transport across epithelial cell monolayers.

Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on

permeable supports to form polarized monolayers.

Principle: The Ussing chamber allows for the measurement of short-circuit current (Isc),

which is a direct measure of net ion transport across the epithelium.

Protocol:

Mount the HBE cell monolayer in the Ussing chamber, separating the apical and

basolateral compartments.

Bathe both sides with identical physiological solutions.

Clamp the transepithelial voltage to 0 mV and measure the baseline Isc.

Add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium

absorption.

Add a CFTR agonist (e.g., forskolin) to the basolateral side to stimulate CFTR-mediated

chloride secretion.
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Add the CFTR modulator(s) (e.g., GLPG1837 and correctors) to the appropriate chamber.

Measure the change in Isc, which reflects the activity of the CFTR channels.

Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is

CFTR-specific.

Single-Channel Patch Clamp
This technique allows for the direct measurement of the activity of individual CFTR ion

channels.

Cell Preparation: Cells expressing the CFTR channel of interest are used.

Principle: A glass micropipette is used to form a high-resistance seal with a small patch of

the cell membrane containing a single CFTR channel. The current flowing through the

channel is then recorded.

Protocol:

Form a gigaseal between the patch pipette and the cell membrane.

Excise the patch of membrane to create an inside-out or outside-out configuration.

Apply a defined voltage across the membrane patch.

Add ATP and the catalytic subunit of protein kinase A (PKA) to the intracellular side to

activate the CFTR channel.

Record the single-channel currents in the absence and presence of the potentiator

(GLPG1837).

Analyze the recordings to determine the channel's open probability (Po), conductance,

and gating kinetics.

Visualizations
Signaling Pathway and Mechanism of Action
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Mechanism of GLPG1837 Triple Combination Therapy for F508del-CFTR
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Caption: Synergistic action of GLPG1837, GLPG2222, and GLPG2665 on F508del-CFTR.

Experimental Workflow: Ussing Chamber Assay
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Ussing Chamber Experimental Workflow
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Caption: Step-by-step workflow for the Ussing chamber assay.
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Conclusion
The preclinical data for GLPG1837 as part of a triple combination therapy with GLPG2222 and

GLPG2665 are promising. The synergistic action of a potentiator and two distinct correctors

leads to a significant rescue of F508del-CFTR function, surpassing the efficacy of older dual-

combination therapies in in-vitro models. Further preclinical and clinical investigations are

necessary to fully elucidate its therapeutic potential in comparison to newer triple-combination

therapies. The experimental protocols and mechanistic diagrams provided in this guide offer a

valuable resource for researchers in the field of CF drug discovery and development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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